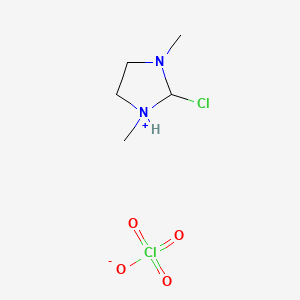
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene is a polyene compound characterized by a long chain of alternating double and single bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene typically involves the use of transition metal-catalyzed coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the polyene chain through the coupling of smaller alkyne or alkene units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as bromine or chlorine leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Fully hydrogenated alkanes.
Substitution: Halogenated polyenes.
Aplicaciones Científicas De Investigación
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of polyenes and their potential use in organic semiconductors.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane proteins and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene involves its interaction with molecular targets through its conjugated double bond system. This system allows for the delocalization of electrons, leading to unique electronic properties. In biological systems, the compound may interact with membrane proteins, affecting their function and stability. In materials science, its conjugated system is responsible for its conductive properties, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene can be compared with other polyenes such as:
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonaene: A shorter polyene with similar electronic properties but different stability and reactivity.
Cyclotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentaene: Another polyene with fewer double bonds, leading to different electronic and chemical properties.
Propiedades
Número CAS |
55756-96-2 |
|---|---|
Fórmula molecular |
C32H32 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
cyclodotriacontahexadecaene |
InChI |
InChI=1S/C32H32/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-32H |
Clave InChI |
SBAHYKRBGHDENM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


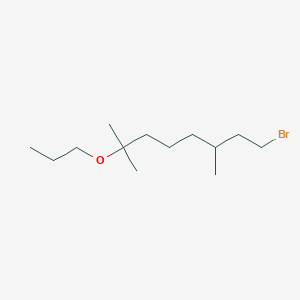
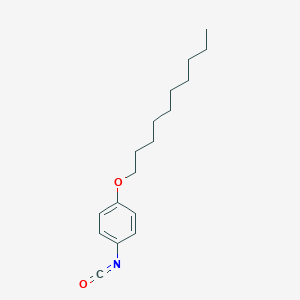
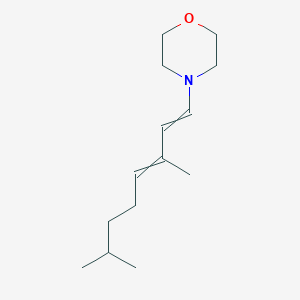
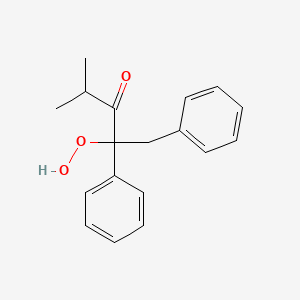
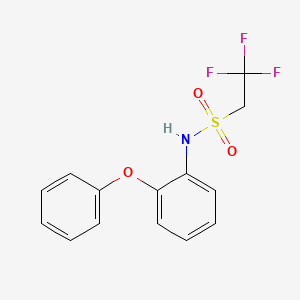
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
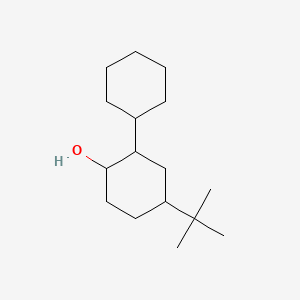
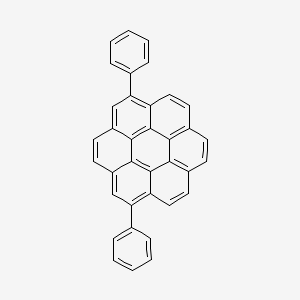
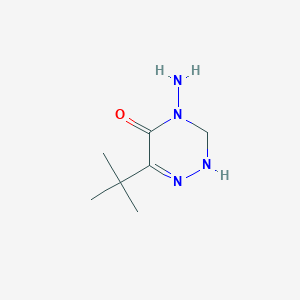

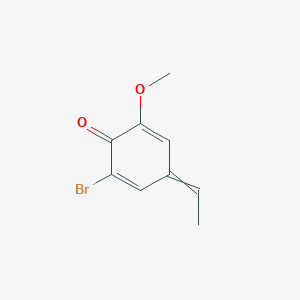
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
